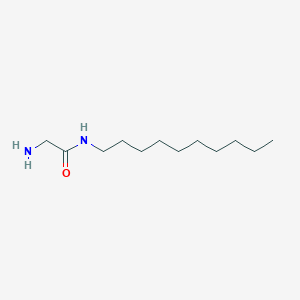

2-amino-N-decyl-acetamide

Description

Structure

3D Structure

Properties

CAS No. |

228857-65-6 |

|---|---|

Molecular Formula |

C12H26N2O |

Molecular Weight |

214.35 g/mol |

IUPAC Name |

2-amino-N-decylacetamide |

InChI |

InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-13/h2-11,13H2,1H3,(H,14,15) |

InChI Key |

OJAVJENYLIGUPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino N Decyl Acetamide and Its Analogues

General Principles of Acetamide (B32628) Synthesis

The creation of the acetamide backbone is a cornerstone of organic synthesis, relying on robust and well-documented reactions.

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid derivative and an amine. However, the direct reaction of a carboxylic acid with an amine is often challenging due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. stackexchange.com Overcoming this requires either harsh reaction conditions to dehydrate the salt or, more commonly, the activation of the carboxylic acid. stackexchange.com

Common strategies involve converting the carboxylic acid into a more reactive species, such as an acyl chloride (halide), an anhydride (B1165640), or an ester. Acyl halides are highly reactive and readily form amides with amines. Another prevalent method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which act as dehydrating agents to facilitate the bond formation between the carboxylic acid and the amine. youtube.com Modern approaches also focus on greener and more efficient catalytic methods, using reagents like borate (B1201080) esters or activated alumina (B75360) balls to promote direct amination under milder conditions. stackexchange.comrsc.org

Table 1: General Methods for Amide Bond Formation

| Starting Material | Activating/Coupling Reagent | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acid | Direct Heating (neat) | Requires high temperatures; limited preparative value due to salt formation. | stackexchange.com |

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Acts as a dehydrating agent, forming a stable urea (B33335) byproduct. | youtube.com |

| Carboxylic Acid | Borate Esters | Catalytic method allowing for milder, more sustainable conditions. | stackexchange.com |

| Acyl Halide | None (Direct reaction) | Highly reactive, often requires a base to neutralize the resulting HCl. | unimi.it |

| Ester | Aminolysis | Generally requires heat or catalysis; less reactive than acyl halides. | unimi.it |

Introducing the α-amino group is a critical step in forming aminoacetamides. This can be achieved through several pathways. One common method is the nucleophilic substitution of an α-haloacetamide with an amine source. For instance, an α-bromoacetamide can react with ammonia (B1221849) or a primary amine to yield the corresponding α-aminoacetamide. acs.org

Another significant strategy is reductive amination. numberanalytics.commasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to an amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com For the synthesis of α-amino acids and their derivatives, direct amination of carbonyl compounds or their precursors using metal catalysts (e.g., iron or copper) represents an area of active research, offering pathways that avoid pre-functionalization. prismbiolab.comorganic-chemistry.org

Amide Bond Formation from Carboxylic Acids, Esters, Anhydrides, or Halides

Targeted Synthesis of 2-Amino-N-Decyl-Acetamide as a Prototype Compound

A specific route to synthesizing this compound involves a two-step process starting from a halogenated precursor. The key intermediate, 2-bromo-N-decyl-acetamide, is first synthesized and then subjected to amination.

The synthesis of 2-bromo-N-decyl-acetamide can be accomplished by reacting decylamine (B41302) with bromoacetyl bromide. The subsequent step involves a nucleophilic substitution reaction where the bromine atom is displaced by an amino group. This can be achieved by reacting the 2-bromo-N-decyl-acetamide with a source of ammonia to yield the final product, this compound.

A closely related synthesis for an analogue, 2-amino-N-dodecylacetamide, has been detailed in patent literature. google.com This multi-step method involves:

Protecting the amino group of glycine (B1666218), for example, by reacting it with phthalic anhydride.

Coupling the protected glycine with dodecylamine (B51217) to form N-dodecyl-2-(1,3-dioxoisoindolin-2-yl)acetamide.

Removing the phthaloyl protecting group using hydrazine (B178648) (NH₂NH₂) in ethanol (B145695) to liberate the free amino group, yielding 2-amino-N-dodecylacetamide. google.com This method can be directly adapted by substituting dodecylamine with decylamine.

Table 2: Synthetic Route to 2-Amino-N-Alkyl-Acetamide via Phthaloyl Protection

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1 | Glycine, Phthalic Anhydride | 2-(1,3-dioxoisoindolin-2-yl)acetic acid | google.com |

| 2 | Protected Glycine, Activating Agent, Decylamine | N-decyl-2-(1,3-dioxoisoindolin-2-yl)acetamide | google.com |

| 3 | Protected Acetamide, Hydrazine | This compound | google.com |

Synthesis of Structurally Related Aminoacetamide Derivatives

The synthetic frameworks for aminoacetamides are highly adaptable, allowing for extensive modification of both the N-substituent and the amino group.

A common strategy for creating a library of N-substituted aminoacetamides involves reacting various primary or secondary amines with a suitable α-haloacetyl halide, such as 2-bromoacetyl bromide. This produces a range of N-substituted 2-bromoacetamides. researchgate.net These intermediates can then be used in subsequent reactions. For example, research has shown the synthesis of N-aralkyl/aryl substituted 2-bromoacetamides, which are then reacted with a thiol-containing heterocycle to produce the final target compounds. researchgate.net This modular approach allows for the introduction of diverse functionalities onto the amide nitrogen. The reaction of an amine with an α-halo-acetamide can be facilitated by phase transfer catalysis, which is effective for synthesizing hindered amine derivatives. google.com

Modifying the 2-amino group often involves starting with a more complex amine derivative rather than introducing a simple -NH₂ group. The synthesis of 2-amino-N-(adamant-2-yl) acetamide derivatives, which have been investigated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, provides a clear example. acs.orgnih.gov

In these syntheses, a complex side chain is constructed first and then coupled with the adamantyl amine. For instance, a piperazine-containing carboxylic acid, such as (4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propionic acid, is activated and then reacted with 2-aminoadamantane (B82074) to form the final amide product. acs.org This approach effectively modifies the "amino" portion of the molecule into a more elaborate, functionalized group, demonstrating the versatility of amide bond formation in creating complex molecular architectures.

Alterations in the Acyl Moiety (e.g., 2-(decylsulfonyl)acetamide)

A significant alteration to the acyl portion of the aminoacetamide structure involves replacing the carbonyl group with a sulfonyl group, leading to compounds like 2-(decylsulfonyl)acetamide. This modification introduces a sulfonylacetamide functionality, which has been explored for its potential biological activities. The synthesis of such analogues can be achieved through various established methods. For instance, the conjugation of a decanesulfonylacetamide lipid moiety to an aminoglycoside scaffold has been accomplished using carbodiimide (B86325) coupling protocols, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). publish.csiro.au

Further chemical transformations of the 2-(decylsulfonyl)acetamide molecule have been investigated to study the impact of the amide group on its activity. One notable transformation is the conversion of the acetamide to a thioamide. researchgate.net This thionation can be effectively carried out using Lawesson's reagent. researchgate.netmdpi.com The reaction involves dissolving 2-(decylsulfonyl)acetamide in a solvent like toluene, followed by the addition of Lawesson's reagent and heating. mdpi.com This conversion to the thioamide derivative, 2-(decylsulfonyl)thioacetamide, alters the electronic and steric properties of the molecule, which has been shown to impact its biological profile. researchgate.netpublish.csiro.au While the parent compound, 2-(decylsulfonyl)acetamide, showed promising antitubercular activity, its thioamide derivative exhibited diminished activity against Mycobacterium tuberculosis but a slight increase in potency against Staphylococcus aureus. researchgate.netpublish.csiro.au

| Starting Material | Reagent | Product | Transformation | Reference |

| 2-(decylsulfonyl)acetamide | Lawesson's Reagent | 2-(decylsulfonyl)thioacetamide | Thionation | researchgate.netmdpi.com |

| 6"-azido aminoglycoside derivative & carboxylic acid derivative of DSA | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 6"-(2-(decylsulfonyl)acetamide) aminoglycoside conjugate | Amide Coupling | publish.csiro.au |

Introduction of Complex Ring Systems (e.g., N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide)

The incorporation of complex heterocyclic ring systems represents another important synthetic modification of the aminoacetamide framework. A notable example is the synthesis of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide and its derivatives. These compounds have been identified as a new class of potential BCR-ABL1 inhibitors through structure-based virtual screening. nih.gov

The synthesis of these complex molecules involves multi-step procedures. A general approach involves the coupling of a substituted phenoxyacetic acid with an appropriate aminobenzothiazole intermediate. For example, the synthesis of the parent compound, N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (10a), was achieved with a 76% yield and a purity of 97.11%. nih.gov The synthetic pathway allows for the introduction of various substituents on the phenoxy ring and the acetamide group, leading to a library of analogues for structure-activity relationship studies. nih.gov The characterization of these compounds is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net The development of these derivatives highlights the versatility of the phenoxyacetamide scaffold in medicinal chemistry research. bohrium.com

| Compound ID | Chemical Name | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| 10a | N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | 76 | 97.11 | 156–158 | nih.gov |

| 10b | N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxypropanamide | 72 | nih.gov | ||

| 10c | N-(2-Acetamidobenzo[d]thiazol-6-yl)-2,3-dihydrobenzofuran-2-carboxamide | 60 | nih.gov |

Chemoselective and Enzymatic Synthesis Approaches for Aminoacetamide Intermediates

The synthesis of aminoacetamide intermediates often requires methods that are highly selective to avoid unwanted side reactions, especially when dealing with complex molecules containing multiple functional groups.

Chemoselective Synthesis: Chemoselectivity is crucial in the synthesis of amides, particularly hindered amides which can be challenging to prepare using conventional methods due to reactivity and selectivity issues. chemrxiv.orgnih.gov Modern synthetic chemistry has seen the development of catalytic systems that enable the chemoselective formation of amide bonds. For example, cobalt-catalyzed intermolecular oxidative hydroamidation of unactivated alkenes has emerged as a single-step approach to α-tertiary amides. chemrxiv.orgnih.gov This method is notable for its orthogonality, as it is selective for terminal alkenes over other reactive groups like tertiary alcohols, electron-rich alkenes, and carboxylic acids. nih.gov The activation of the typically stable amide bond is another area of focus, allowing for transformations under mild conditions that were previously difficult to achieve. rsc.org

Enzymatic Synthesis: Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing aminoacetamide intermediates and related N-acyl amino acid amides. nih.gov These biocatalytic approaches often proceed under mild conditions with high enantioselectivity.

Hydrolases, such as lipases and aminoacylases, are commonly employed. nih.gov For instance, lipase-catalyzed acyl transfer can achieve high enantiomeric excess in non-aqueous media for the synthesis of compounds like 2-amino-N-phenylacetamide. These enzymes can utilize an acyl-enzyme intermediate or favorable active site interactions to facilitate the reaction between a carboxylic acid and an amine. nih.gov

Another strategy involves ATP-dependent enzymes, which activate the carboxylic acid by forming an acyl-adenylate intermediate. nih.gov Furthermore, enzymatic processes have been developed for the synthesis of chiral intermediates for pharmaceuticals. nih.gov This includes the use of enzymes like D-amino acid aminotransferases and phenylalanine dehydrogenase for the production of specific D-amino acids or their derivatives, which can serve as building blocks for more complex molecules. nih.govmdpi.com The development of pilot-scale processes for key intermediates demonstrates the industrial applicability of these enzymatic methods. davidpublisher.com

| Synthesis Approach | Key Features | Example Application | Reference |

| Chemoselective | Cobalt-catalyzed oxidative hydroamidation; selective for terminal alkenes. | Synthesis of hindered α-tertiary amides. | chemrxiv.orgnih.gov |

| Enzymatic (Hydrolases) | Lipase-catalyzed acyl transfer; high enantioselectivity. | Synthesis of 2-amino-N-phenylacetamide. | nih.gov |

| Enzymatic (ATP-dependent) | Carboxylic acid activation via acyl-adenylate intermediate. | Biosynthesis of N-acyl amino acid amides. | nih.gov |

| Enzymatic (Aminotransferases) | Synthesis of specific enantiomers of amino acids. | Production of D-amino acid building blocks. | mdpi.com |

Advanced Computational and Theoretical Studies of 2 Amino N Decyl Acetamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. arabjchem.orgacs.org For 2-amino-N-decyl-acetamide and related compounds, DFT calculations have been employed to predict their molecular structure and electronic properties. researchgate.netacs.org

In a theoretical study of a series of corrosion inhibitors, including this compound, the molecular structures were optimized using a DFT approach. acs.orgacs.orgresearchgate.net Such calculations typically involve selecting a functional, like the Generalized Gradient Approximation (GGA), and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. researchgate.netacs.orgresearchgate.net The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| C-C (alpha) Bond Length | ~1.52 Å |

| O=C-N Bond Angle | ~123° |

| C-N-H Bond Angle | ~120° |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental principles without the use of experimental data. These methods are crucial for determining the ground state energy and electronic structure of molecules. In a notable study, the ground state of this compound was optimized using the ab initio Generalized Gradient Approximation (GGA) approach. acs.orgresearchgate.net This type of calculation provides the total electronic energy of the molecule in its most stable state.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electron transfer processes. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, FMO analysis has been used to assess its reactivity, particularly in the context of its function as a corrosion inhibitor. acs.orgresearchgate.net A lower HOMO-LUMO gap generally suggests higher reactivity. sphinxsai.com The energies of these orbitals are calculated using quantum chemical methods like DFT. The presence of heteroatoms (like oxygen and nitrogen) and the long alkyl chain in this compound significantly influences the spatial distribution and energy levels of the HOMO and LUMO, thereby determining its electron-donating and accepting capabilities. researchgate.net

| Inhibitor | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) |

|---|---|---|---|

| This compound (G) | -6.12 | -0.08 | 6.04 |

| 2-amino-N-decyl-propionamide (A) | -6.14 | -0.05 | 6.09 |

| 2-amino-N-decyl-3-methyl-butyramide (V) | -6.15 | -0.03 | 6.12 |

| 2-amino-N-decyl-3-(4-hydroxyphenyl)propionamide (T) | -5.65 | -0.34 | 5.31 |

Ab Initio Approaches for Ground State Energy and Electronic Structure

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method used to study the physical movements of atoms and molecules over time. bonvinlab.orgjinr.ru It provides valuable insights into the conformational dynamics and intermolecular interactions of a system. For a flexible molecule like this compound, with its long decyl chain, MD simulations are essential for exploring its vast conformational space and understanding how it behaves in different environments.

MD simulations have been specifically applied to this compound to study its interaction with surfaces, such as in corrosion inhibition studies. acs.orgresearchgate.net In these simulations, a force field (like AMBER) is used to describe the forces between atoms. acs.org The simulation calculates the trajectory of the molecule, revealing how it approaches, orients, and adsorbs onto a surface. This allows for the calculation of interaction energies, which quantify the strength of the bond between the inhibitor molecule and the surface. acs.orgresearchgate.net The analysis of these trajectories can also reveal which parts of the molecule (e.g., the amino group, the amide group, or the alkyl chain) are most critical for the interaction.

Molecular Docking Investigations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). jscimedcentral.commdpi.com This method is fundamental in structure-based drug design for identifying and optimizing potential drug candidates. jscimedcentral.com While specific docking studies for this compound are not widely reported, research on structurally related aminoacetamide derivatives demonstrates the utility of this approach.

For instance, molecular docking has been used to investigate how aminoacetamide derivatives bind to the active sites of various protein targets. semanticscholar.org In one study, acetamide derivatives were docked into the binding pocket of a key HIV enzyme, with the results suggesting that the mechanism of bond formation occurs primarily through nitrogen atoms. researchgate.net These studies use scoring functions to rank different binding poses, providing an estimate of the binding affinity. jscimedcentral.com The insights gained, such as identifying key hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the target, are crucial for understanding the basis of molecular recognition. semanticscholar.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminoacetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netcust.edu.tw The fundamental principle is that the activity of a compound is a function of its molecular properties. researchgate.net QSAR is a widely used tool in drug discovery to predict the activity of new compounds and to understand the structural requirements for a desired biological effect.

Numerous QSAR studies have been performed on aminoacetamide and other amide derivatives to model a wide range of biological activities, including anticonvulsant and enzyme inhibitory effects. nih.govresearchgate.net These studies typically involve several steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can include physicochemical properties (like hydrophobicity, represented by ClogP), electronic parameters, and topological indices. nih.govscielo.brnih.gov

Feature Selection: A subset of the most relevant descriptors is selected using methods like genetic algorithms. researchgate.netnih.gov

Model Building: A mathematical model is constructed to relate the selected descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR) and non-linear methods like Bayesian-Regularized Neural Networks (BRANN). researchgate.netnih.gov

For example, the inhibitory activity of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives against matrix metalloproteinases has been successfully modeled using 2D autocorrelation descriptors, with non-linear models showing high predictive quality. researchgate.netnih.gov Such models provide valuable information about the ligand specificity and can guide the synthesis of more potent derivatives.

| Compound Class | Target Activity | Modeling Methods | Key Descriptor Types | Reference |

|---|---|---|---|---|

| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives | Matrix Metalloproteinase Inhibition | MLR, BRANN | 2D Autocorrelation Descriptors | researchgate.netnih.gov |

| Amide derivatives | Xanthine Oxidase Inhibition | SVR, Random Forest | Various physicochemical descriptors | frontiersin.orgfrontiersin.org |

| Substituted Anilides (Amides) | Antimicrobial Activity | Linear Regression | Molecular Connectivity Indices | cust.edu.tw |

| 2-chloro-N-arylacetamide derivatives | Antileishmanial Activity | Linear Regression | ClogP, Hammett's constants | scielo.br |

Mechanistic Investigations of 2 Amino N Decyl Acetamide S Biological and Chemical Activities

Molecular Interaction Profiles with Biological Targets

The biological activity of aminoacetamide analogues is fundamentally linked to their ability to interact with specific protein targets within the body. These interactions are governed by the principles of molecular recognition, where the shape and chemical properties of the molecule dictate its binding affinity and specificity.

Hydrogen Bonding Interactions with Enzyme Active Sites (e.g., COX-II)

Hydrogen bonds are crucial directional interactions that play a significant role in how a molecule, or 'ligand', fits into the active site of an enzyme. The aminoacetamide scaffold contains hydrogen bond donors (the amine and amide N-H groups) and acceptors (the amide C=O group), which can form key interactions to stabilize the ligand-enzyme complex.

For cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, inhibitors must fit within its active site channel. The carboxylate group of the natural substrate, arachidonic acid, forms hydrogen bonds with key amino acid residues like Tyrosine-385 and Serine-530. nih.gov Similarly, many COX-2 inhibitors are designed to mimic these interactions. For instance, the sulfonamide group of celecoxib (B62257) forms hydrogen bonds with residues at the entrance of the active site. tjpr.orgresearchgate.net For an aminoacetamide analogue to inhibit COX-2, its amino and acetamide (B32628) groups would need to form hydrogen bonds with polar residues within the active site, contributing to the stabilization of the bound complex. tjpr.org The decyl chain of 2-amino-N-decyl-acetamide would likely occupy the hydrophobic channel of the COX-2 active site.

Table 1: Key Hydrogen Bonding Interactions in COX-2 Active Site

| Interacting Residue | Role in Binding | Reference |

|---|---|---|

| Arg-120 | Forms salt bridge with carboxylate of substrates/inhibitors. | nih.gov |

| Tyr-355 | Hydrogen bond donor/acceptor at the channel constriction. | nih.gov |

| Tyr-385 | Hydrogen bond donor/acceptor deep within the active site. | nih.gov |

| Ser-530 | Key residue for catalysis and hydrogen bonding with substrates. | nih.gov |

| His-90 | Forms polar interactions at the constriction site. | nih.gov |

Non-Covalent Interactions and Conformational Dynamics with Receptors

The flexibility of both the ligand and the receptor is also critical. Conformational dynamics, the study of how molecules change shape, is essential for the binding process. A ligand may adopt a specific conformation to fit optimally into a binding site, and the receptor itself can undergo conformational changes upon binding. harvard.edu For aminoacetamide derivatives, the rotational freedom around the single bonds allows the molecule to adopt various shapes, which can be crucial for fitting into different biological targets. snu.ac.kr The study of these dynamic processes often requires computational methods like molecular dynamics simulations to understand how the ligand and receptor adapt to each other to form a stable complex. nih.gov

Proposed Biological Mechanisms of Action for Aminoacetamide Analogues

Based on the diverse structures of aminoacetamide analogues, they have been investigated for a variety of biological activities, primarily centered around enzyme inhibition and receptor modulation.

Enzyme Inhibition Mechanisms (e.g., NMDA receptors, 11beta-HSD1, Cholinesterases, Lipoxygenase)

An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org Aminoacetamide derivatives have been explored as inhibitors for several key enzymes.

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and memory function. Overactivation can lead to neurotoxicity. Some aminoacetamide analogues have been investigated as NMDA receptor antagonists, which block the receptor's activity. researchgate.netgoogle.comnih.gov For example, certain substituted 2-aminoacetamides have been designed to act as subtype-selective NMDA receptor antagonists. google.com

11β-HSD1: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to the active glucocorticoid cortisol. nih.gov Inhibiting this enzyme is a therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.govmdpi.com Various small molecules, including compounds with acetamide structures, have been developed as potent and selective 11β-HSD1 inhibitors. rsc.orgnih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibiting these enzymes is a primary treatment for Alzheimer's disease. mdpi.com Many cholinesterase inhibitors are synthetic analogues designed to interact with the enzyme's active site. nih.gov Aminoacetamide-containing structures have been incorporated into new potential cholinesterase inhibitors, with some showing dual-binding capabilities to different sites on the enzyme. dergipark.org.tr The type of inhibition can vary, with some analogues acting as competitive inhibitors and others as mixed-type inhibitors. nih.gov

Lipoxygenase: 5-lipoxygenase (5-LO) is an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of 5-LO is a target for treating inflammatory diseases. ardc.edu.au Amide analogues of caffeic acid have been shown to be potent inhibitors of 5-LO. nih.gov The general structure of this compound suggests it could potentially fit into the substrate-binding pocket of lipoxygenase.

Table 2: Inhibition Data for Selected Aminoacetamide Analogues and Related Compounds

| Target Enzyme | Inhibitor Class/Example | IC₅₀ Value | Type of Inhibition | Reference |

|---|---|---|---|---|

| Acetylcholinesterase | Tacrine-piperazine acetamide analogue | 0.52 ± 0.03 µM | - | dergipark.org.tr |

| Butyrylcholinesterase | Tacrine-piperazine acetamide analogue | 0.71 ± 0.04 µM | - | dergipark.org.tr |

| 11β-HSD1 (human) | Emodin | 186 nM | - | |

| 11β-HSD1 (mouse) | Emodin | 86 nM | - | |

| 5-Lipoxygenase | Caffeic acid phenethyl ester (CAPE) | 0.13 µM | - | nih.gov |

Receptor Antagonism (e.g., P2Y14R)

A receptor antagonist is a type of drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor that is activated by UDP-sugars and is implicated in inflammatory responses. doi.org Developing antagonists for this receptor is a therapeutic goal for various inflammatory conditions. nih.gov While not direct aminoacetamide analogues, some potent P2Y14R antagonists feature related structural motifs, such as naphthalene (B1677914) carboxamides. doi.orgconsensus.app The development of these antagonists often involves modifying a known ligand to remove agonist activity while retaining binding affinity, sometimes converting a zwitterionic molecule into a neutral one to improve properties. consensus.app

Modulation of Cellular Signaling Pathways (e.g., NLRP3/GSDMD pathway)

Cellular signaling pathways are complex networks that dictate cellular responses. The NLRP3 inflammasome is a protein complex that, when activated, triggers inflammation and a form of programmed cell death called pyroptosis. mdpi.com This process involves the cleavage of a protein called Gasdermin D (GSDMD). frontiersin.orgnih.gov The NLRP3/GSDMD pathway is implicated in a wide range of inflammatory diseases. frontiersin.org Pharmacological inhibition of this pathway is an active area of research. While direct modulation of the NLRP3/GSDMD pathway by simple aminoacetamides has not been extensively reported, the anti-inflammatory effects of some more complex molecules may be partially attributable to the downregulation of this pathway. For example, some compounds have been shown to inhibit NLRP3 inflammasome activation, thereby reducing the release of inflammatory cytokines. mdpi.com

Mechanisms of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor, particularly for steel in acidic environments like hydrochloric acid, is attributed to its ability to form a protective barrier on the metal surface. jmaterenvironsci.com This process is governed by a combination of adsorption, film formation, and electrochemical interactions. The fundamental mechanism involves the adsorption of the inhibitor molecules onto the steel, which obstructs the active sites for corrosion and hinders the electrochemical reactions responsible for metal degradation. jmaterenvironsci.comrsc.org

The molecular structure of this compound is key to its function. It possesses a hydrophilic head containing a primary amine (-NH₂) and an amide (-CONH-) group, both of which feature heteroatoms (nitrogen and oxygen) with lone pairs of electrons. These electron-rich centers act as active sites for adsorption onto the metal surface. researchgate.net Concurrently, the molecule has a long, hydrophobic N-decyl tail (-C₁₀H₂₁) which helps in forming a dense, water-repellent protective layer.

Research indicates that the inhibition efficiency of this compound increases with its concentration in the corrosive medium. jmaterenvironsci.com This suggests that a greater surface coverage by the inhibitor molecules leads to enhanced protection. Studies on similar amino acid-derived inhibitors confirm that the process involves the displacement of water molecules from the metal surface by the organic inhibitor molecules.

Adsorption Characteristics

The interaction between this compound and the steel surface is predominantly governed by an adsorption mechanism. Experimental data for this compound on N80 steel in 15% HCl confirms that its adsorption behavior is well-described by the Langmuir adsorption isotherm. jmaterenvironsci.com The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbed molecule. wikipedia.org

The nature of this adsorption can be further understood by considering the standard Gibbs free energy of adsorption (ΔG°ads). The magnitude and sign of this thermodynamic parameter indicate the spontaneity and strength of the adsorption process. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, which involves weaker electrostatic interactions (e.g., van der Waals forces) between the inhibitor and the charged metal surface. Values of -40 kJ/mol or more negative suggest chemisorption, where stronger coordinate or covalent bonds are formed by electron sharing or transfer from the inhibitor's heteroatoms to the vacant d-orbitals of the iron atoms. acs.org For many mixed-type inhibitors, the ΔG°ads value falls between these two thresholds, suggesting a combination of both physical and chemical adsorption.

Protective Film Formation

Upon adsorption, the inhibitor molecules arrange themselves on the metal surface to form a protective film. The nitrogen and oxygen atoms in the amide and amino groups act as anchor points, bonding to the steel. The long decyl chains orient themselves away from the surface, creating a compact hydrophobic barrier. researchgate.net This film serves two primary purposes:

Blocking Active Sites : It physically covers the anodic and cathodic sites on the steel surface, preventing the dissolution of iron and the evolution of hydrogen.

Repelling Corrosive Species : The hydrophobic nature of the assembled decyl chains helps to repel water and associated corrosive ions (like Cl⁻), further isolating the metal from the aggressive environment.

Surface analysis techniques, such as Scanning Electron Microscopy (SEM), performed on N80 steel after exposure to HCl with and without inhibitors like this compound, have visually confirmed the formation of a more uniform and protective surface layer in the presence of the inhibitor. jmaterenvironsci.com

Electrochemical Behavior

The following table presents illustrative data derived from findings for similar inhibitor systems, demonstrating the typical effect of increasing this compound concentration on the electrochemical parameters of N80 steel in 15% HCl.

Table 1: Illustrative Electrochemical Polarization Data for this compound on N80 Steel in 15% HCl

| Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE %) |

|---|---|---|---|

| 0 (Blank) | -490 | 1150 | - |

| 20 | -482 | 253 | 78.0 |

| 50 | -478 | 149 | 87.0 |

| 100 | -475 | 92 | 92.0 |

| 150 | -471 | 69 | 94.0 |

Note: This table contains representative data to illustrate established trends.

Table 2: Illustrative Thermodynamic Parameters for Adsorption on N80 Steel

| Adsorption Isotherm Model | Adsorption Equilibrium Constant (Kads) (L/mol) | Standard Gibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol) |

|---|---|---|

| Langmuir | 8.5 x 10³ | -33.5 |

Note: This table contains representative data to illustrate established findings. The ΔG°ads value suggests a spontaneous adsorption process involving both physisorption and chemisorption.

Preclinical Biological and Pharmacological Research of 2 Amino N Decyl Acetamide and Its Derivatives

Neuropharmacological Activities of Aminoacetamide Analogues

Aminoacetamide derivatives have been a subject of significant interest in neuropharmacology, demonstrating a range of activities including neuroprotective and anticonvulsant effects in various preclinical models.

Neuroprotective Effects in Models of Hypoxia and Ischemia (referencing FPL 13950)

The neuroprotective potential of aminoacetamide analogues has been investigated, particularly in the context of cerebral hypoxia and ischemia, conditions characterized by insufficient oxygen supply to the brain that can lead to neuronal death. researchgate.netucd.iemdpi.com A key compound in this research is FPL 13950, chemically known as 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride. researchgate.netnih.gov

Preclinical studies have demonstrated that FPL 13950 exhibits significant neuroprotective actions in animal models of oxygen deprivation. nih.gov In rodents subjected to hypoxic conditions, pretreatment with FPL 13950 resulted in a prolonged time to the loss of righting reflex and a longer survival time. researchgate.netnih.gov This protective effect was observed regardless of whether the animals' body temperatures were normal or elevated. nih.gov

In more complex models of global cerebral ischemia, such as the four-vessel occlusion model in rats, FPL 13950 demonstrated an ability to protect vulnerable hippocampal neurons. nih.gov When administered after the ischemic event, the compound protected the CA1 hippocampal neurons, a region highly susceptible to ischemic damage. researchgate.netnih.gov In a 14-day study, FPL 13950 also prevented the less severe ischemic damage to the CA3 hippocampal region. nih.gov Furthermore, electrophysiological recordings from ischemic rats treated with FPL 13950 showed preserved neuronal function in CA1 neurons. nih.gov The neuroprotective efficacy of FPL 13950 was also confirmed in a dog model of global ischemia, where it significantly reduced neuronal damage in the CA1 region compared to saline-treated controls. nih.gov The mechanism of action is suggested to be partly related to its activity as a weak, uncompetitive antagonist of N-methyl-D-aspartic acid (NMDA) receptors. researchgate.netnih.gov

Anticonvulsant Efficacy in Rodent Models (referencing FPL 13950 and other α-substituted acetamido-N-benzylacetamide derivatives)

Aminoacetamide analogues have shown considerable promise as anticonvulsant agents. FPL 13950, in addition to its neuroprotective effects, has been profiled for its anticonvulsant efficacy in rodents. researchgate.net It demonstrated good oral efficacy and a notable duration of action in preventing seizures induced by maximal electroshock (MES) in both mice and rats. researchgate.net The MES test is a common preclinical screen for drugs effective against generalized tonic-clonic seizures. aesnet.org FPL 13950 was also effective against convulsions induced by N-methyl-D,L-aspartate, though it was not effective against other chemically induced seizures. researchgate.net

Extensive research has been conducted on a broader class of α-substituted α-acetamido-N-benzylacetamide derivatives, which have displayed excellent anticonvulsant activities in murine models. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that specific structural features are crucial for their efficacy. For instance, the placement of small, electron-rich aromatic or heteroaromatic groups at the C(α) position led to significant protection against MES-induced seizures. nih.gov Analogues such as α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl α-acetamido-N-benzylacetamides showed outstanding protection, with potencies rivaling the established antiepileptic drug phenytoin. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have further elucidated the structural requirements for anticonvulsant activity in this class of compounds. researchgate.netkg.ac.rs These studies have modeled the relationship between the physicochemical properties of the molecules and their biological activity, expressed as the median effective dose (ED₅₀) in the MES test. researchgate.netresearchgate.net Favorable bioactivity has been correlated with features like highly branched, cyclic α-substituents, the presence of hydrogen-bond acceptors at the α-position, and the absence of hydrogen-bond donors. kg.ac.rs

| Compound Class | Model | Key Findings | References |

| FPL 13950 | Maximal Electroshock (MES) in rats and mice | Showed good oral efficacy and duration of action. | researchgate.net |

| α-Acetamido-N-benzylacetamides | Maximal Electroshock (MES) in mice | C(α)-heteroaromatic analogues (e.g., furan-2-yl, oxazol-2-yl) showed excellent protection, with ED₅₀ values comparable to phenytoin. | nih.gov |

| α-Acetamido-N-benzylacetamides with electron-deficient heteroaromatic substituents | Maximal Electroshock (MES) in mice | Pyrid-2-yl, pyrazin-2-yl, and pyrimid-2-yl adducts exhibited potencies comparable to or greater than phenytoin. | nih.gov |

Antimicrobial and Antifungal Efficacy of N-Alkyl Acetamide (B32628) Derivatives

Derivatives of N-alkyl acetamide have been synthesized and evaluated for their potential as antimicrobial and antifungal agents, showing a range of efficacy against various pathogens. ijpsr.info

Activity Against Gram-Positive and Gram-Negative Bacteria

Several studies have reported the antibacterial properties of N-alkyl acetamide derivatives. A series of 2-chloro-N-alkyl/aryl acetamide derivatives demonstrated excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. ijpsr.info Another study on N-aryl-alkyl acetamide moieties incorporated into ketolide structures showed potent activity against respiratory pathogens like Haemophilus influenzae and Streptococcus pneumoniae, including erythromycin-resistant strains. nih.gov

Furthermore, research into sulfonamides conjugated with acetamide fragments revealed that some of these compounds exhibit promising antibacterial activity. d-nb.info Specifically, certain 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were highly active against Gram-positive bacteria, while others showed activity against Gram-negative strains. d-nb.info The presence of a chloro atom in the acetamide structure appears to enhance antimicrobial activity. nih.gov

| Compound Class | Bacterial Strains Tested | Outcome | References |

| 2-Chloro-N-alkyl/aryl Acetamides | E. coli, P. aeruginosa, S. aureus | Showed excellent antibacterial activity. | ijpsr.info |

| N-Aryl-alkyl Acetamide Ketolides | H. influenzae, S. pneumoniae | Potent activity, including against resistant strains. | nih.gov |

| N4-Substituted Sulfonamides: Acetamides Derivatives | S. aureus, B. subtilis, E. coli, P. vulgaris | Some compounds showed significant activity against Gram-positive and/or Gram-negative bacteria. | d-nb.info |

Antifungal Spectrum of Activity

The antifungal potential of acetamide derivatives has also been a focus of investigation. The same 2-chloro-N-alkyl/aryl acetamides that showed antibacterial effects were also found to possess excellent antifungal activity against Candida species. ijpsr.info A detailed study on one such compound, 2-chloro-N-phenylacetamide (A1Cl), confirmed its efficacy against strains of the filamentous fungus Aspergillus flavus. scielo.br A1Cl exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 256 µg/mL and was fungicidal at slightly higher concentrations. scielo.br Its mechanism is thought to involve binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br

Other classes of acetamide derivatives have also demonstrated a broad spectrum of antifungal activity. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were effective against various fungal species, including molds like Aspergillus fumigatus and dermatophytes. uantwerpen.be One derivative, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, was particularly promising, inhibiting the growth of all tested species. uantwerpen.be Additionally, sulfonamide-acetamide conjugates have shown dual antibacterial and antifungal properties, with some compounds being active against A. fumigatus and C. albicans. d-nb.info

| Compound Class | Fungal Species Tested | Key Findings | References |

| 2-Chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | MIC values between 16 and 256 µg/mL; fungicidal activity observed. | scielo.br |

| 2-(2-oxo-morpholin-3-yl)-acetamides | Candida spp., Aspergillus spp., Dermatophytes | Broad-spectrum antifungal activity; some compounds showed fungicidal effects. | uantwerpen.be |

| 2-Chloro-N-alkyl/aryl Acetamides | Candida sp. | Excellent antifungal activity reported. | ijpsr.info |

Enzyme Modulatory Activities

Derivatives of acetamide have been found to modulate the activity of various enzymes, suggesting their potential as therapeutic agents for a range of conditions beyond infections and neurological disorders.

Research has shown that certain acetamide derivatives can act as enzyme inhibitors. A series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in both microbial and human cell proliferation, rendering it a target for antimicrobial and anticancer drugs. d-nb.info Another study identified novel N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-cyclic secondary amino-acetamide derivatives as dual inhibitors of cholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are prominent targets in the treatment of Alzheimer's disease. tandfonline.com

Furthermore, some acetamide derivatives have been investigated for their effects on other enzyme systems. Quinolone and tetrahydroquinoline compounds with acetamide features have been noted for their inhibitory activity on nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). google.com Other research has pointed to acetamide-containing compounds as allosteric modulators of glutamate (B1630785) transporters, which could be a strategy for neuroprotection. acs.org The ability of certain compounds to inhibit prolyl-4-hydroxylase domain enzymes (PHDIs) is another area of interest, as this can have neuroprotective benefits in disorders involving hypoxia. ucd.ie Finally, some derivatives have been developed as dual inhibitors of PDEδ and NAMPT, which has preclinical applications in cancer research. acs.org

Cyclooxygenase (COX) Inhibition

While direct studies on the cyclooxygenase (COX) inhibitory activity of 2-amino-N-decyl-acetamide were not identified in the reviewed literature, extensive research has been conducted on various other acetamide derivatives as potential COX inhibitors. The enzyme cyclooxygenase is responsible for the formation of biological mediators like prostaglandins. galaxypub.co Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. brieflands.com The discovery of two isoforms, COX-1 and COX-2, led to the development of selective inhibitors. The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, whereas the common side effects are linked to the inhibition of the constitutively expressed COX-1. brieflands.com

Many research efforts have focused on creating acetamide-based compounds to act as selective COX-II inhibitors. archivepp.com The acetamide functional group is considered a viable scaffold for designing COX-II inhibitors. archivepp.com For instance, derivatization of the carboxylate group in certain NSAIDs, like indomethacin (B1671933) and meclofenamic acid, into primary and secondary amides has been shown to generate potent and selective COX-2 inhibitors. nih.gov These indomethacin amides act as slow, tight-binding inhibitors of the COX-2 enzyme. nih.gov

Molecular docking studies of certain thiazole (B1198619) acetamide derivatives with the COX-II enzyme have indicated that the nitrogen atom of the acetamide moiety can form a hydrogen bond with amino acids such as Trp 387 and Ser 353 in the active site, suggesting a basis for their anti-inflammatory effects. archivepp.com Various heterocyclic compounds incorporating an acetamide group, including those with imidazole, pyrazole, and triazole rings, have been synthesized and investigated for their COX-II inhibitory potential. galaxypub.coarchivepp.com

Table 1: Examples of Acetamide Derivatives Investigated for COX-2 Inhibition (Note: This table includes derivatives of acetamide, not this compound itself, based on available research.)

| Derivative Class | Key Findings | Reference(s) |

| Indomethacin Amides | Act as slow, tight-binding, and selective inhibitors of COX-2. | nih.gov |

| Thiazole Acetamides | Docking studies suggest hydrogen bonding between the acetamide nitrogen and amino acids in the COX-2 active site. | archivepp.com |

| Pyrazole Acetamides | The compound 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide showed notable anti-inflammatory potential. | galaxypub.coarchivepp.com |

| Meclofenamic Acid Amides | The methyl amide derivative exhibited some COX-2-selective inhibition. | nih.gov |

11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1) Inhibition

No direct preclinical research specifically investigating this compound as an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) was found in the search results. However, the broader class of acetamide derivatives has been a significant area of research for developing 11β-HSD1 inhibitors. This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is considered a therapeutic strategy for metabolic syndrome and type 2 diabetes. mdpi.combioorganica.org.uanih.gov

Research has led to the discovery of various acetamide derivatives as potent and selective 11β-HSD1 inhibitors. For example, a series of adamantyl acetamide derivatives were found to be potent inhibitors of human 11β-HSD1. nih.gov Specifically, starting from a rapidly metabolized adamantane (B196018) inhibitor, researchers developed E-5-hydroxy-2-adamantamine inhibitors with improved stability, potency, and selectivity. nih.gov

Another study focused on cyclic sulfonamide derivatives that incorporate an acetamide group. nih.gov Within this series, one compound demonstrated good in vitro activity against human 11β-HSD1, along with selectivity over the 11β-HSD2 isoform and favorable pharmacokinetic profiles. nih.gov Cycloalkyl acetamides containing bulky lipophilic groups, such as an adamantanyl ring system adjacent to the amide group, have also been patented and studied as 11β-HSD1 inhibitors. bioorganica.org.ua

Table 2: Examples of Acetamide Derivatives Investigated for 11β-HSD1 Inhibition (Note: This table includes derivatives of acetamide, not this compound itself, based on available research.)

| Derivative Class | Key Findings | Reference(s) |

| Adamantyl Acetamide Derivatives | Potent and selective inhibitors of 11β-HSD1; metabolic stabilization achieved through substitution on the adamantane ring. | nih.gov |

| Cyclic Sulfonamide Acetamides | Compound 34 in the series showed good in vitro activity for human 11β-HSD1 and selectivity over 11β-HSD2. | nih.gov |

| Cycloalkyl Acetamides | Compounds with bulky lipophilic groups (e.g., adamantanyl) adjacent to the amide have been developed as potent and selective inhibitors. | bioorganica.org.ua |

| Diazepane Acetamide Derivatives | Represent a class of potent and selective 11β-HSD1 inhibitors with potential for optimization. | bioorganica.org.ua |

Cholinesterase and Lipoxygenase Enzyme Inhibition

Direct preclinical studies on the inhibitory effects of this compound on cholinesterase and lipoxygenase enzymes were not identified in the available literature. Research into related acetamide derivatives, however, shows activity against these enzyme classes.

Cholinesterase Inhibition Acetylcholinesterase (AChE) inhibitors are a primary therapeutic approach for managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govheraldopenaccess.us Several studies have explored acetamide-containing compounds as potential AChE inhibitors. For example, new coumaryl-thiazole derivatives using an acetamide moiety as a linker were synthesized and tested. nih.govunict.it One compound from this series, 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, was identified as a highly potent and selective AChE inhibitor with an IC₅₀ value of 43 nM. nih.govunict.it Kinetic studies revealed it to be a mixed-type inhibitor of AChE. nih.gov

Lipoxygenase Inhibition Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory processes. mdpi.com Research into acetamide derivatives has identified potential LOX inhibitors. In one study, N-{4-[(phenethylamino)sulfonyl]phenyl}acetamide was synthesized and subsequently derivatized. journalagent.com The derivative N-(4-{[(4-chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl)acetamide was found to be a possible inhibitor of the lipoxygenase enzyme, with an IC₅₀ value of 135.31±0.81 μM. journalagent.com

Table 3: Examples of Acetamide Derivatives as Cholinesterase and Lipoxygenase Inhibitors (Note: This table includes derivatives of acetamide, not this compound itself, based on available research.)

| Enzyme Target | Derivative | Inhibitory Activity (IC₅₀) | Reference(s) |

| Acetylcholinesterase (AChE) | 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | 43 nM | nih.govunict.it |

| Lipoxygenase (LOX) | N-(4-{[(4-chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl)acetamide | 135.31 ± 0.81 μM | journalagent.com |

Application as Corrosion Inhibitors

The compound 2-amino-N-decylacetamide has been directly investigated for its properties as a corrosion inhibitor, particularly for steel in highly acidic environments. jmaterenvironsci.com Such inhibitors are crucial in industrial applications like oil well acidization, where hydrochloric acid is used to stimulate production but can aggressively corrode steel tubing and casings. jmaterenvironsci.com

In a study on N80 steel in a 15% HCl solution, 2-amino-N-decylacetamide (designated as Inh II) was evaluated alongside a related compound, 2-amino-N-decyl-3-phenyl propionamide (B166681) (Inh I). jmaterenvironsci.com The research employed weight loss measurements and electrochemical techniques to determine the inhibition efficiency (IE). Results showed that the inhibition efficiency of 2-amino-N-decylacetamide increased as its concentration in the acid solution increased. jmaterenvironsci.com

Electrochemical polarization studies demonstrated that 2-amino-N-decylacetamide functions as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the steel surface, a process that was found to obey the Langmuir adsorption isotherm. jmaterenvironsci.com Theoretical studies using density functional theory (DFT) have also been employed to simulate the molecular interactions and inhibitive properties of 2-amino-N-decylacetamide and related compounds. acs.orgresearchgate.net

Table 4: Corrosion Inhibition Efficiency of 2-amino-N-decylacetamide on N80 Steel in 15% HCl (Data sourced from weight loss measurements)

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (IE %) |

| Blank (0) | 1001.0 | - |

| 25 | 240.2 | 76.0 |

| 50 | 160.2 | 84.0 |

| 75 | 100.1 | 90.0 |

| 100 | 70.1 | 93.0 |

| 125 | 60.1 | 94.0 |

| 150 | 50.1 | 95.0 |

Source: Data extracted from Yadav and Sharma, J. Mater. Environ. Sci. 2 (4) (2011) 407-414. jmaterenvironsci.com

Structure Activity Relationship Sar Studies and Rational Design Principles for Aminoacetamide Analogues

Elucidating the Influence of Alkyl Chain Length on Biological Activity

The length of the N-alkyl chain in N-substituted aminoacetamides is a critical determinant of their biological activity. This is often attributed to the modulation of the compound's lipophilicity, which affects its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Research into various classes of N-alkylated compounds demonstrates a clear correlation between the carbon chain length and biological efficacy. For instance, in a series of N-alkylmorpholine derivatives tested against Methicillin-Resistant Staphylococcus aureus (MRSA), a definitive SAR was established. Compounds with shorter alkyl chains (fewer than five carbons) were inactive. The highest bactericidal effects were observed for compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16), which exhibited superior or equivalent potency to the commercial drug Linezolid. chemrxiv.org This suggests that an optimal lipophilicity is required for potent antibacterial action, a principle that is likely applicable to 2-amino-N-decyl-acetamide, which falls within this optimal range.

Similarly, studies on cationic surfactants derived from N-acylated amino acids revealed that both antibacterial and hemolytic activities are dependent on the fatty acid chain length. science.gov Another study on N-alkyl-β-D-glycosylamine derivatives showed that their antifungal activity against Aspergillus niger was also influenced by the length of the alkyl chain. nih.gov In the context of anticonvulsant activity, a series of N-(2-hydroxyethyl)alkanamides, which share structural similarities with aminoacetamides, showed potent activity. Specifically, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide were identified as having significant anticonvulsant effects, indicating the importance of a long alkyl chain for this particular biological function. nih.gov

These findings collectively underscore the critical role of the alkyl chain length in defining the biological activity profile of aminoacetamide analogues. The ten-carbon chain of this compound places it in a favorable lipophilicity range for potential antimicrobial and anticonvulsant activities.

Table 1: Influence of N-Alkyl Chain Length on Antibacterial Activity of Morpholinium Derivatives

| Compound (N-Alkyl Chain) | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| < C5 | Inactive |

| n-Dodecyl (C12) | 3.9 |

| n-Hexadecyl (C16) | 3.9 |

Data sourced from studies on N-alkylmorpholine derivatives against MRSA. chemrxiv.org

Impact of N-Substitution Patterns on Potency, Selectivity, and Biological Function

Beyond simple alkyl chains, the nature of the substituent on the amide nitrogen (N-substitution) dramatically influences the potency, selectivity, and type of biological activity of aminoacetamide analogues. The introduction of aryl, heterocyclic, or other functionalized groups can lead to new interactions with biological targets, thereby altering the pharmacological profile.

In the pursuit of novel anticonvulsant agents, a series of N-substituted aminoacetamides were synthesized and evaluated. It was found that compounds incorporating a bicyclic group, such as tetralinyl or indanyl, linked to the aminoacetamide core were among the most active anticonvulsants. nih.govresearchgate.net This highlights that bulky, rigid substituents can enhance potency, possibly by promoting a specific binding conformation.

For antimalarial applications, optimization of an aminoacetamide scaffold led to the discovery of potent compounds with low-nanomolar activity against Plasmodium falciparum. researchgate.net In this series, modifications to the linker between the amino and acetamide (B32628) moieties, as well as substitutions on an associated phenyl ring, were critical for achieving high potency and selectivity against the parasite. researchgate.net

Furthermore, research on N-substituted (R)-2-acetamido-3-methoxypropionamides revealed that the nature of the substituent on a terminal aryl ring significantly impacted anticonvulsant activity. acs.org Polar, aprotic substituents like fluoro, chloro, and trifluoromethyl resulted in compounds with excellent potency, whereas polar, protic groups led to a pronounced decrease in activity. acs.org This demonstrates the subtle electronic and steric effects that N-substitution patterns can exert on biological function.

Table 2: Effect of N-Substitution on Anticonvulsant Activity

| N-Substituent Type | General Observation |

|---|---|

| Bicyclic (e.g., Indanyl, Tetralinyl) | Potent anticonvulsant activity observed. nih.govresearchgate.net |

| Aryl with Polar, Aprotic Groups (e.g., -F, -Cl, -CF3) | Excellent anticonvulsant activity. acs.org |

Rational Design Strategies Based on Molecular Hybridization and Scaffold Modifications

Molecular hybridization is a rational design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) to create a new single molecule with potentially enhanced or synergistic activities. nih.govmdpi.compasteur.fr This approach has been successfully applied to aminoacetamide scaffolds to develop novel therapeutic agents.

One example is the design of fungicidal agents by hybridizing the aminoacetamide scaffold with a 2-hydroxyphenyl motif. researchgate.net This combination resulted in compounds with excellent activity against certain plant pathogens. The underlying principle is to merge the structural features of two known active molecules to target multiple pathways or to enhance affinity for a single target.

In the context of anticancer drug discovery, molecular hybridization has been extensively used to target tubulin, a key protein involved in cell division. nih.gov By linking known tubulin inhibitors to other scaffolds, researchers have developed highly potent hybrid molecules. Similarly, aminoacetamide derivatives have been incorporated into more complex structures, such as quinazolinone-1,2,3-triazole-acetamide conjugates, to create potent α-glucosidase inhibitors for potential antidiabetic applications. nih.gov These hybrids often exhibit significantly greater potency than the parent compounds. nih.gov

Scaffold modification, a related strategy, involves altering the core structure of the aminoacetamide itself. This can include changing the linker between the amino and amide groups or incorporating the scaffold into a larger, more rigid ring system. researchgate.net Such modifications can modulate the compound's physicochemical properties and its conformational flexibility, leading to improved biological performance. researchgate.net

Conformational Analysis and its Correlation with Biological Activity (e.g., α-ketoamide moieties)

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis, which studies the spatial arrangement of atoms in a molecule, is therefore a key aspect of rational drug design. For aminoacetamide analogues, the flexibility of the alkyl chain and the rotational freedom around the amide bond allow the molecule to adopt various conformations.

A particularly relevant structural motif in medicinal chemistry is the α-ketoamide group. acs.orgnih.gov While this compound is an aminoacetamide, the principles governing α-ketoamides are instructive. The α-ketoamide moiety can act as a non-reactive, conformation-constraining element or as a reactive "warhead" that covalently binds to enzyme targets. acs.orgnih.gov Its ability to form hydrogen bonds and to confer a degree of rigidity or flexibility can significantly improve a compound's potency and pharmacokinetic profile. acs.orgnih.gov

In the development of viral protease inhibitors, the α-ketoamide function has been shown to be crucial for biological activity. researchgate.net SAR studies revealed that replacing it with other groups, like α-hydroxy or α-epoxy derivatives, led to a significant loss of inhibitory effectiveness. researchgate.net

The importance of conformation is further highlighted by computational studies on the SARS-CoV-2 main protease (Mpro). These analyses have shown that even small structural variations in the binding site, which are influenced by the conformation of the bound inhibitor, can dramatically impact ligand binding properties. biorxiv.orgbiorxiv.org Therefore, for a flexible molecule like this compound, understanding its preferred binding conformation within a target site is essential for explaining its activity and for designing more effective analogues.

Advanced Analytical and Spectroscopic Characterization Techniques in Aminoacetamide Research

Spectroscopic Methods for Structural Elucidation (e.g., FT-IR, NMR, EIMS, UV-Vis)

Spectroscopic techniques are fundamental in the characterization of newly synthesized compounds like 2-amino-N-decyl-acetamide. Each method provides unique insights into the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its amide and amine functionalities. The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3100-3500 cm⁻¹. Specifically, primary amines typically show two distinct peaks in this region, while secondary amides show a single peak. The spectrum would also feature a strong absorption band around 1650-1750 cm⁻¹ due to the C=O stretching of the amide group. pressbooks.pub Additionally, C-H stretching vibrations from the decyl chain would be observed around 2800–3000 cm⁻¹. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR spectra would reveal the chemical environment of each proton. For this compound, distinct signals would be expected for the protons of the decyl chain, the methylene (B1212753) group adjacent to the amide nitrogen, the methylene group alpha to the primary amine, and the protons of the amine and amide groups themselves. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR spectra would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the decyl chain, and the carbons of the aminoacetamide core. For instance, a study on similar 2-(alkylamino)acetamides reported characteristic shifts for the methylene carbons and other key carbons in the structure. researchgate.net

Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural confirmation. For example, in the mass spectra of amides, characteristic fragmentation can occur, such as the cleavage of the C-C bond adjacent to the carbonyl group or the cleavage of the amide bond itself. researchgate.netaip.org A study on the predicted mass spectrum of a similar compound, benzamide, 3-methyl-N-decyl-, showed high similarity to the observed spectrum, indicating the reliability of this technique for structural analysis. jst.go.jp

UV-Vis Spectroscopy , while generally less informative for saturated aliphatic amides which lack strong chromophores, can be used to check for the presence of UV-absorbing impurities. The amide bond itself has a weak n→π* transition around 220 nm.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group/Proton Environment | Expected Absorption/Chemical Shift/m/z |

| FT-IR | N-H Stretching (Amine & Amide) | 3100-3500 cm⁻¹ |

| C=O Stretching (Amide) | ~1650-1750 cm⁻¹ | |

| C-H Stretching (Alkyl) | ~2800-3000 cm⁻¹ | |

| ¹H NMR | -CH₂- (Decyl Chain) | δ ~1.2-1.6 ppm |

| -NH -CO- | δ ~7.5-8.5 ppm | |

| -CO-CH₂ -NH₂ | δ ~3.3-3.6 ppm | |

| -NH-CH₂ -(CH₂)₈-CH₃ | δ ~3.1-3.4 ppm | |

| -CH₃ (Decyl Chain) | δ ~0.8-0.9 ppm | |

| ¹³C NMR | C =O (Amide) | δ ~170-175 ppm |

| -C H₂- (Decyl Chain) | δ ~20-40 ppm | |

| -CO-C H₂-NH₂ | δ ~40-45 ppm | |

| EIMS | Molecular Ion [M]⁺ | m/z = 214.35 |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide accurate bond lengths, bond angles, and conformational details of this compound, provided a suitable single crystal can be grown.

Table 2: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Length (C=O) | ~1.23 Å |

| Key Bond Length (C-N, amide) | ~1.33 Å |

| Key Bond Angle (N-C-C, amide backbone) | ~112° |

| Intermolecular Interactions | Hydrogen bonding between N-H and C=O groups |

Chromatographic Techniques for Compound Purity and Separation

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound. researchgate.nettaylorfrancis.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. mdpi.com In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be indicative of its polarity, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity assessment.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While the volatility of this compound might be limited due to its molecular weight and hydrogen bonding capabilities, derivatization could be employed to increase its volatility for GC analysis if necessary. GC is particularly useful for detecting and quantifying volatile impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity checks. nih.gov A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value can be used to identify the compound, and the presence of multiple spots would indicate impurities.

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| RP-HPLC | C18-silica | Acetonitrile/Water or Methanol/Water gradient | Purity determination, quantitative analysis |

| GC-MS | Capillary column (e.g., DB-5) | Helium (carrier gas) | Analysis of volatile impurities, structural confirmation |

| TLC | Silica gel | Ethyl acetate/Hexane or Dichloromethane/Methanol mixtures | Reaction monitoring, preliminary purity assessment |

Emerging Research Avenues and Conceptual Applications for 2 Amino N Decyl Acetamide Chemistry

Exploration in Biomedical Research

The amphiphilic nature of 2-amino-N-decyl-acetamide makes it a prime candidate for various biomedical applications, particularly in areas involving biological interfaces such as protein interactions and cell membranes, as well as in the development of sophisticated drug delivery systems.

Protein Interactions and Cell Membrane Models:

N-acyl amino acids, the class of molecules that includes this compound, are known to intercalate into cell membranes, which can alter the membrane's biophysical properties. nih.gov This interaction is crucial for understanding how such molecules might influence cellular processes. The hydrocarbon tail can interact with the lipid core of the cell membrane, while the polar head group can interact with the aqueous environment and the polar heads of the lipid bilayer. nih.gov This behavior is fundamental to their potential role in modulating the function of membrane proteins. nih.gov

Studies on related amphiphilic amino acid derivatives have shown that they can self-assemble into various nanostructures, such as micelles and vesicles, which can serve as simplified models for studying cell membrane dynamics. rsc.orgrsc.orgresearchgate.net For instance, the self-assembly of these molecules is driven by a delicate balance of hydrophobic interactions, hydrogen bonding, and electrostatic forces. rsc.org It is conceivable that this compound could form similar structures, providing a platform to investigate the effects of exogenous molecules on membrane integrity and function.

Drug Delivery Systems:

A significant area of conceptual application for this compound is in the field of drug delivery. Amino acid-based surfactants are being explored as carriers for various therapeutic agents. nanobioletters.comnih.gov Their biocompatibility and biodegradability make them attractive alternatives to conventional synthetic surfactants. mdpi.comwhiterose.ac.uk

The self-assembly of amphiphilic molecules like this compound into nanostructures such as micelles and liposomes is key to their potential as drug carriers. rsc.orgsigmaaldrich.com These nanostructures can encapsulate hydrophobic drugs within their core, effectively shielding them from the aqueous environment of the bloodstream and potentially improving their stability and bioavailability. sigmaaldrich.com Cationic niosomes derived from amino acid-based surfactants have demonstrated potential as controlled drug release systems and for enhancing skin permeation. nih.gov Given its structure, this compound could be a valuable component in the design of such novel drug delivery vehicles.

A study on a lipoglycopeptide containing N-vancomycin-2-amino-N-decylacetamide highlights its application in a targeted drug delivery system for treating pulmonary infections. researchgate.net This demonstrates a direct biomedical application where the this compound moiety is a key structural component.

Potential in Pharmaceutical Formulations

The physicochemical properties of this compound suggest its utility in pharmaceutical formulations, particularly for addressing the challenge of poor drug solubility.

Enhancing Solubility of Poorly Soluble Drugs:

Many promising drug candidates fail to reach the market due to their low solubility in water, which limits their absorption and bioavailability. mdpi.com Amino acid-based surfactants have been shown to enhance the solubility of such drugs. nanobioletters.commdpi.com They can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations. nanobioletters.com

The table below illustrates the conceptual application of this compound in enhancing drug solubility, based on the principles of micellization by amino acid-based surfactants.

| Parameter | Description | Relevance of this compound |

|---|---|---|

| Mechanism | Micellar solubilization | The amphiphilic structure allows for the formation of micelles in aqueous solution. |

| Drug Type | Poorly water-soluble (hydrophobic) drugs | The hydrophobic decyl tail can form the core of the micelle, creating a microenvironment for the drug. |

| Formulation | Aqueous solutions for oral or parenteral administration | The hydrophilic amino-acetamide head group ensures the outer surface of the micelle is water-soluble. |

Development of Novel Aminoacetamide-Based Probes and Reagents

The unique chemical structure of this compound also presents opportunities for the development of novel molecular probes and reagents for biological research. N-acyl amino acids have been identified as a large family of signaling molecules, acting as ligands for various receptors and ion channels. nih.govresearchgate.netnih.gov This intrinsic biological activity suggests that derivatives of this compound could be designed as probes to study these signaling pathways.

By attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the this compound molecule, it could be used to visualize and quantify its interactions with biological targets. Such probes would be invaluable for high-throughput screening of new drug candidates and for elucidating the mechanisms of action of various bioactive compounds.

Advancements in Functional Material Science Applications